molecular formula C14H13NOS B2753069 (2E)-N-(2-methylphenyl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 545364-72-5

(2E)-N-(2-methylphenyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2753069
CAS No.: 545364-72-5
M. Wt: 243.32
InChI Key: KYJJHISSUPYHOC-CMDGGOBGSA-N
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Description

(2E)-N-(2-methylphenyl)-3-(thiophen-2-yl)prop-2-enamide is an organic compound that features a thiophene ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-methylphenyl)-3-(thiophen-2-yl)prop-2-enamide typically involves the reaction of 2-methylphenylamine with 3-thiophen-2-ylprop-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-methylphenyl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: (E)-N-(2-methylphenyl)-3-thiophen-2-ylpropanamide.

    Substitution: Brominated or nitrated derivatives of the phenyl or thiophene rings.

Scientific Research Applications

(2E)-N-(2-methylphenyl)-3-(thiophen-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-N-(2-methylphenyl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-methylphenyl)-2-phenyldiazene
  • 3-{[(E)-(2-methylphenyl)methylidene]amino}benzonitrile

Uniqueness

(2E)-N-(2-methylphenyl)-3-(thiophen-2-yl)prop-2-enamide is unique due to the presence of both a thiophene ring and a substituted phenyl group, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c1-11-5-2-3-7-13(11)15-14(16)9-8-12-6-4-10-17-12/h2-10H,1H3,(H,15,16)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJJHISSUPYHOC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328305
Record name (E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

545364-72-5
Record name (E)-N-(2-methylphenyl)-3-thiophen-2-ylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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